molecular formula C17H16N2OS B2414886 N-(1,2,3,4-tetrahydroquinoline-1-carbothioyl)benzamide

N-(1,2,3,4-tetrahydroquinoline-1-carbothioyl)benzamide

Cat. No.: B2414886
M. Wt: 296.4 g/mol
InChI Key: IHEOHRXLPNPFTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

WAY-119574 is a chemical compound with the molecular formula C₁₇H₁₆N₂OS and a molecular weight of 296.387 g/mol . It is known for its applications in various scientific research fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of WAY-119574 involves several steps, including cyclization, addition, debenzylation, ring opening, esterification, and amidation . The specific reaction conditions and reagents used in these steps are crucial for obtaining the desired product with high purity and yield. Industrial production methods for WAY-119574 typically involve optimizing these synthetic routes to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

WAY-119574 undergoes various types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of WAY-119574 may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Mechanism of Action

The mechanism of action of WAY-119574 involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, thereby affecting cellular processes and signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

WAY-119574 can be compared with other similar compounds based on its chemical structure and properties. Some similar compounds include N-(3,4-dihydro-1(2H)-quinolinylcarbonothioyl)benzamide and N-(3,4-dihydroquinolin-1(2H)-ylcarbothioyl)benzamide . These compounds share structural similarities with WAY-119574 but may differ in their reactivity, stability, and specific applications. The uniqueness of WAY-119574 lies in its specific molecular interactions and the range of applications it supports.

Properties

IUPAC Name

N-(3,4-dihydro-2H-quinoline-1-carbothioyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS/c20-16(14-8-2-1-3-9-14)18-17(21)19-12-6-10-13-7-4-5-11-15(13)19/h1-5,7-9,11H,6,10,12H2,(H,18,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHEOHRXLPNPFTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=S)NC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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